![molecular formula C14H12FN3 B7471949 2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7471949.png)
2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been the subject of several studies and researches due to its unique properties and potential benefits.
Mecanismo De Acción
The mechanism of action of 2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile is not fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis. It is also believed that this compound exerts its antibacterial activity by inhibiting the growth of bacteria and disrupting their cell membrane.
Biochemical and Physiological Effects:
2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile has been found to exhibit several biochemical and physiological effects. This compound has been found to inhibit the activity of several enzymes involved in the growth and proliferation of cancer cells. It has also been found to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells. Additionally, this compound has been found to disrupt bacterial cell membranes, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile in lab experiments include its potent antitumor and antibacterial activity, which can help in the development of new cancer and antibacterial therapies. However, the limitations of using this compound in lab experiments include its complex synthesis method and potential toxicity.
Direcciones Futuras
Several future directions can be explored with regards to 2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile. These include the development of new cancer and antibacterial therapies based on this compound, the exploration of its potential as a drug delivery system, and the investigation of its potential as a diagnostic tool for cancer and bacterial infections. Additionally, further studies can be conducted to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile is a complex process that involves several steps. The first step involves the reaction of 3-fluorobenzylamine with 2-chloronicotinonitrile in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-[(3-Fluorophenyl)methylamino]pyridine-3-carbonitrile. The second step involves the reaction of the intermediate product with methylamine in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of 2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile.
Aplicaciones Científicas De Investigación
2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile has been the subject of several scientific studies and researches due to its potential therapeutic applications. This compound has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been found to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
2-[(3-fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3/c1-18(10-11-4-2-6-13(15)8-11)14-12(9-16)5-3-7-17-14/h2-8H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHOCOYNFIVMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)C2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7471875.png)
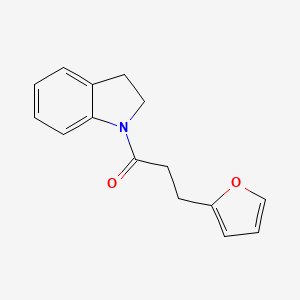
![N-[3-(tert-butylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B7471900.png)
![1-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide](/img/structure/B7471911.png)
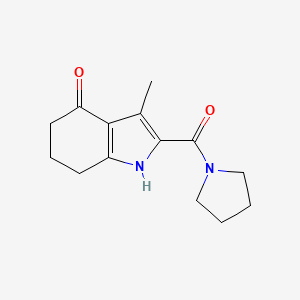

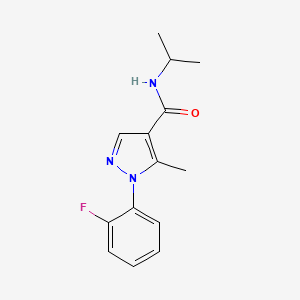
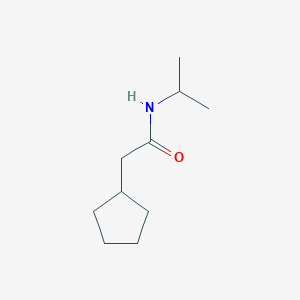
![(3S)-2-[2-(3-chloro-2,6-diethylanilino)-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7471953.png)
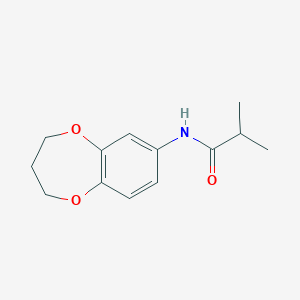
![5-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7471971.png)
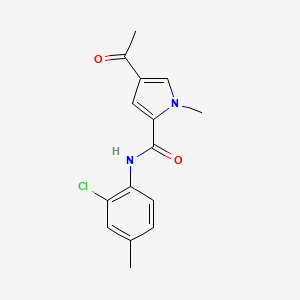
![4-[2-[[4-chloro-2-(2-oxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7471984.png)
